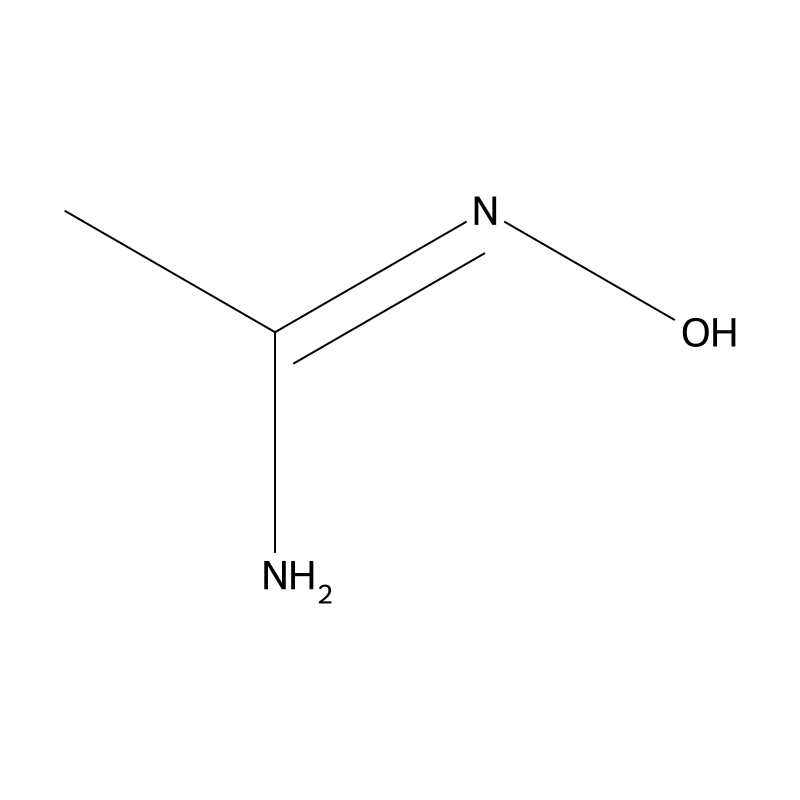

Acetamidoxime

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

acetamidoxime melting point 134-138 °C

Melting Point Data

The table below summarizes the melting point information for acetamidoxime from different sources:

| Melting Point | Purity | Source / Context |

|---|---|---|

| 138 °C | >97.0% (GC)(T) | Commercial chemical supplier (TCI America) [1]. |

| 136 °C - 138 °C | Not specified (synthesized and recrystallized) | Experimental procedure from a patent example [2]. |

| 138 °C | 97.0+% | Commercial chemical supplier (Fisher Scientific) [3]. |

Synthesis and Experimental Protocol

The patent provides a specific method for synthesizing high-purity this compound, which directly yielded the 136-138 °C melting point crystals [2] [4].

Synthesis of this compound from Hydroxylamine and Acetonitrile

Synthesis and purification workflow for this compound [2]

This method avoids inorganic salts used in traditional syntheses, simplifying purification and reducing ionic contamination [2] [4].

Key Pharmaceutical Applications

This compound is valuable in pharmaceutical research, primarily serving two key functions:

- Versatile Synthetic Intermediate: It is a useful reagent for constructing various heterocyclic compounds and is used in synthesizing new antibacterial agents, such as 1,2,4-oxadiazole derivatives and DNA gyrase inhibitors [1].

- Prodrug Strategy for Amidines: A significant application is converting a basic acetamidine drug candidate (a potent neuronal nitric oxide synthase/nNOS inhibitor) into its This compound analogue [5].

- Purpose: The amidoxime is less basic and uncharged at physiological pH, which improves membrane penetration, gastrointestinal absorption, and bioavailability compared to the parent amidine [5].

- Activation: Once absorbed, the amidoxime prodrug is converted back to the active amidine in the body by enzymes in the mitochondrial amidoxime reducing component (mARC) system [5].

Analytical Characterization

In pharmaceutical research, compounds like this compound are characterized using multiple techniques to confirm their molecular structure and purity, including [2] [6]:

- Spectroscopic Analysis: FT-IR, GC-MS, and NMR.

- Chromatography: HPLC to monitor reactions and assess purity.

- X-ray Crystallography: To determine the precise crystal and molecular structure.

The (Z)-amidoxime form is the most thermodynamically stable and dominant isomer for compounds like this compound [6].

References

- 1. This compound 22059-22-9 | TCI AMERICA [tcichemicals.com]

- 2. Method of manufacturing high purity amidoximes from ... [patents.google.com]

- 3. This compound 97.0+%, TCI America [fishersci.ca]

- 4. US6166254A - Method of manufacturing high purity ... [patents.google.com]

- 5. A Novel Prodrug of a nNOS Inhibitor with Improved ... [pmc.ncbi.nlm.nih.gov]

- 6. Amidoximes and Oximes: Synthesis, Structure, and Their ... [pmc.ncbi.nlm.nih.gov]

acetamidoxime solubility methanol

Solubility Data Summary

The table below summarizes available solubility and physical property data for acetamidoxime.

| Property | Value / Description | Source / Reference |

|---|---|---|

| Solubility in Methanol | Soluble | TCI America (Specifications) [1] [2] |

| Other Solubility Notes | Soluble in water and alcohol; insoluble in ether and pentane | Fisher Scientific [3] |

| Melting Point | 134°C - 138°C | Multiple Suppliers [1] [4] [3] |

| Physical State | White to almost white powder to crystal | TCI America [1] |

| Molecular Weight | 74.08 g/mol | TCI America, Fisher Scientific [1] [3] |

Experimental Context and Handling

This compound is described as a useful reagent for constructing heterocyclic compounds [1]. In one synthetic procedure, it was dissolved directly in Tetrahydrofuran (THF), suggesting practical solubility in common organic solvents for reaction conditions [1].

For safe handling, note that this compound has the following GHS hazard statements: H302 + H312 + H332 (Harmful if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) [1] [2]. Appropriate personal protective equipment, including gloves and eye protection, is recommended [1].

Research and Methodological Considerations

The available data is sufficient to confirm solubility in methanol but lacks quantitative detail (e.g., mg/mL or g/L). For rigorous preformulation work, you may need to determine the exact solubility profile experimentally.

A modern approach to solubility determination involves the static equilibrium method, where an excess of the solid compound is added to the solvent and the mixture is agitated in a constant temperature water bath until equilibrium is achieved [5]. The concentration of the saturated solution is then analyzed, typically by HPLC or UV-Vis spectroscopy [5].

The following diagram illustrates a generalized workflow for experimental solubility determination.

General workflow for experimental solubility determination [5]

References

- 1. This compound 22059-22-9 | TCI AMERICA [tcichemicals.com]

- 2. This compound 22059-22-9 [tcichemicals.com]

- 3. Acetamide oxime, 95+% 1 g | Buy Online [fishersci.com]

- 4. N-Hydroxyacetamidine | 22059-22-9 [chemicalbook.com]

- 5. Solubility Determination of c-Met Inhibitor in Solvent ... [pmc.ncbi.nlm.nih.gov]

Relative Stability of Acetamidoxime Tautomers

The following data, primarily derived from theoretical calculations, compares the relative free energy (ΔG in kcal/mol) of different acetamidoxime tautomers against the most stable form (Z-amidoxime). A higher positive value indicates lower stability [1].

| Tautomer / Isomer | Type | Relative Energy (ΔG, kcal/mol) | Notes |

|---|---|---|---|

| Z-Amidoxime | Geometrical Isomer | 0.0 (Reference) | Most stable and dominant form in protic and aprotic solvents [1]. |

| Z-Aminonitrone | Tautomer | ~ +3.0 | A minor form that can coexist due to relatively low energy difference [1]. |

| E-Amidoxime | Geometrical Isomer | ~ +3.5 | Less stable geometrical isomer [1]. |

| Iminohydroxylamine | Tautomer | > +8.5 | Considerably less stable [1]. |

| Nitroso-amine | Tautomer | ~ +30.0 | The least stable and energetically unfavorable tautomer [1]. |

Experimental and Computational Insights

The stability of the Z-isomer is not just a theoretical prediction but is backed by experimental and computational evidence.

- Theoretical Calculations: Modern computational studies using density functional theory (DFT) have been crucial in determining the relative stability of different isomers and tautomers. These calculations show that the Z-amidoxime form is the most energetically favorable [1]. The energy required for E/Z isomerization in oximes is very high (over 55 kcal/mol in the gas phase), confirming that simple bond rotation is not feasible and that the isomers are stable under normal conditions [2].

- Spectroscopic Evidence: The structure of the dominant Z-amidoxime form has been identified using Fourier-Transform Infrared (FT-IR) spectroscopy, characterized by a C=N stretching band at 1656 cm⁻¹ [1]. In some cases, a band around 1690 cm⁻¹ may also be observed, indicating the presence of a minor zwitterionic aminonitrone form [1].

Research Techniques and Protocols

To investigate the stability and tautomerism of this compound and similar compounds, researchers employ a combination of advanced techniques.

- Computational Methodology:

- Software & Packages: Calculations are often performed using computational packages like Gaussian 16 for structure optimization and frequency analysis [3].

- Theoretical Levels: Common methods include Density Functional Theory (DFT) with functionals such as B3LYP, MP2, and M06 [1] [4] [3]. The SMD model is frequently used to simulate solvent effects [4] [5].

- Basis Sets: Standard basis sets like 6-311++G and def2-TZVP are used for accurate results [1] [4] [3].

- Analysis: Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory are applied to understand electronic structure and bonding [3].

- Experimental Characterization:

- Spectroscopy: FT-IR spectroscopy is key for identifying functional groups and tautomeric forms [1]. X-ray Absorption Fine Structure (XAFS) spectroscopy can be used to probe metal-ligand interactions in complexes [4] [5].

- Thermal Analysis: Differential Scanning Calorimetry (DSC) can study isomer stability and interconversion, as melting the E-isomer can yield the more stable Z-form [1].

Logical Relationships in this compound Isomerism

The diagram below summarizes the key tautomers of this compound and their relative stability.

Diagram of this compound Isomer Stability

Key Implications for Research

The pronounced stability of the Z-amidoxime tautomer has direct and significant implications for its practical applications.

- Coordination Chemistry and Selectivity: The stable Z-amidoxime structure is crucial for its role as a ligand. For instance, in polyamidoxime materials used for extracting uranium from seawater, the cyclic imide-dioxime group (a derivative) shows exceptionally strong and selective binding for vanadium(V) ions, while the open-chain form does not [4] [5]. This highlights how the specific arrangement of atoms in the stable isomer dictates metal ion selectivity.

- Biological Activity and Drug Design: Amidoximes can act as bioisosteres for carboxylic acids and are prodrugs that can release Nitric Oxide (NO) in vivo [1]. The stable Z-configuration likely influences how the molecule is recognized and metabolized by enzymes like cytochrome P450, which oxidizes amidoximes to release NO, a key signaling molecule in the cardiovascular system [1].

References

- 1. Amidoximes and Oximes: Synthesis, Structure, and Their ... [mdpi.com]

- 2. The role of water on the acid-promoted E/Z isomerization ... [sciencedirect.com]

- 3. Computational Study of the Kinetics and Mechanisms ... [mdpi.com]

- 4. Origin of the unusually strong and selective binding ... [pmc.ncbi.nlm.nih.gov]

- 5. Origin of the unusually strong and selective binding ... [nature.com]

Theoretical & Experimental FT-IR Insights

The following table summarizes key vibrational modes and their corresponding wavenumbers for acetamide, which provides a useful reference for the similar functional groups in acetamidoxime.

| Vibration Mode / Band Assignment | Approximate Wavenumber (cm⁻¹) | Band Type & Notes |

|---|---|---|

| N-H Stretch (NH₂ group) | ~3300-3200 [1] [2] | Often appears as a doublet [1]. |

| C=O Stretch (Amide I band) | ~1660-1680 [1] [3] [2] | Very strong and characteristic band [1] [3]. |

| C-N Stretch & N-H Bend | ~1600-1400 [1] [3] | Complex region with mixed vibrations [3]. |

| C-H Stretch (CH₃ group) | ~2800-3000 [1] [3] |

Detailed Experimental Protocol

The methodology below is synthesized from analyses of acetamide and pharmaceutical solids, providing a reliable protocol you can adapt for this compound [4] [5].

Sample Preparation

- Solid Sample (Split Mull): For solid samples like this compound, the split mull technique is standard. Gently grind a small amount of the sample with a milling agent like Fluorolube (for the 3800-1340 cm⁻¹ range) or Nujol (for the 1340-400 cm⁻¹ range) to create a fine paste, which is then pressed between optical windows [2].

- ATR (Attenuated Total Reflectance): This is the most common modern method. The ATR-FTIR technique is nondestructive, rapid, and requires no sample treatment. Simply place 0.1–0.2 g of the solid sample onto the ATR crystal and apply pressure to ensure good contact [5].

Instrumental Parameters

- Resolution: Set to 4 cm⁻¹. This provides an optimal balance between spectral detail and signal-to-noise ratio [5] [2].

- Number of Scans: Accumulate 16 scans. This improves the signal-to-noise ratio through averaging [5].

- Spectral Range: Record data from 4000 to 650 cm⁻¹ to cover the fingerprint and functional group regions [5] [2].

Data Processing & Validation

- Baseline Correction: Apply to ensure the spectral baseline is flat.

- Normalization: Normalize spectra to a key band (like C=O or N-O stretch for this compound) for comparative analysis.

- Validation: Compare the spectrum of your this compound sample against a high-purity commercial standard. Use statistical matching parameters like the Pearson correlation coefficient for objective comparison [5].

Workflow for Analysis & Interpretation

The diagram below outlines the logical workflow for conducting and interpreting your FT-IR analysis, from sample preparation to final validation.

FT-IR analysis workflow from preparation to validation.

Critical Interpretation & Advanced Analysis

- Factor Analysis (FA) for Compatibility: In drug development, FTIR coupled with factor analysis is a powerful screening tool to check for incompatibilities between an API and excipients. Incompatibility is indicated when the FTIR spectrum of a mixture is not a simple sum of the individual components' spectra, causing it to form a separate cluster in the factor analysis score plot [4].

- Vapor Phase vs. Solid State: Be aware that the sample state affects the spectrum. In the vapor phase, hydrogen bonding is minimal, leading to sharper bands at slightly higher frequencies compared to the solid state, where hydrogen bonding can broaden bands and shift them to lower frequencies [3] [2].

References

- 1. Simulation of the infrared spectra of acetamide by an ... [sciencedirect.com]

- 2. Acetamide - the NIST WebBook [webbook.nist.gov]

- 3. Band envelope study of vapour phase FTIR spectra ... [sciencedirect.com]

- 4. FTIR and TG analyses coupled with factor analysis in a ... [pubmed.ncbi.nlm.nih.gov]

- 5. Introducing ATR-FTIR Spectroscopy through Analysis of ... [pmc.ncbi.nlm.nih.gov]

Structural Isomerism of Amidoximes and Oximes

| Compound Type | Isomer Category | Predominant Isomers & Relative Stability | Key Identifying Features / Notes |

|---|

| Amidoximes [1] [2] | Tautomers | 1. Z-Amidoxime: Most stable & dominant form [1] [2] 2. Z-Aminonitrone: Minor form (ΔG ≈ +3.0 to +4.5 kcal/mol) [1] [2] 3. E-Amidoxime: Minor form (ΔG ≈ +3.5 to +5.4 kcal/mol) [1] [2] 4. Iminohydroxylamine: Less stable (ΔG ≈ +10 to +13 kcal/mol) [1] 5. Nitroso-amine: Least stable (ΔG ≈ +30 kcal/mol) [1] | - IR (Amidoxime): C=N stretch at 1650–1670 cm⁻¹ [1]

- IR (Aminonitrone): C=N⁺ stretch at ~1690 cm⁻¹ [1] | | | Geometric (Z/E) | The (Z)-configuration is typically the most energetically favorable for the amidoxime tautomer [1]. | Based on orientation of OH group relative to the amino (NH₂) group around C=N. | | Oximes [1] [3] | Tautomers | 1. Oxime: Most stable form [1] 2. Nitrone: Less stable but more reactive [1] 3. Nitroso: Less stable [1] | The oxime-to-nitrone tautomerism can occur via a thermal 1,2-hydrogen shift or a bimolecular mechanism [1]. | | | Geometric (Z/E) | The (Z)-oxime is the most stable configuration. The (E)-isomer is often a minor component and can convert to the (Z) form upon heating [1] [3]. | Also known as syn/anti isomers, based on orientation of OH group relative to the R group. |

The coexistence of these isomeric forms is crucial because they can exhibit different pharmacological activities, reactivity, and coordination with metal centers [1] [3].

Synthesis and Experimental Protocols

Synthesis of Acetamidoxime

A high-purity method involves a direct, spontaneous reaction at ambient temperature, avoiding ionic contaminants [4].

- Procedure: Add 45 mL of high-purity acetonitrile to 90 mL of a 50% (w/w) aqueous solution of hydroxylamine base. Stir the mixture with a magnetic stirrer at 25°C for approximately 24 hours. Crystalline this compound will separate from the solution. Filter the crystals and recrystallize them from an inert solvent like perfluorohexane. The typical melting point is 136–138°C, with a yield of around 56% [4].

Room-Temperature Synthesis of 1,2,4-Oxadiazoles from Amidoximes

Amidoximes are key precursors to 1,2,4-oxadiazoles, important bioisosteres in drug discovery. A key method uses tetrabutylammonium fluoride (TBAF) for cyclization at room temperature [5].

- Procedure:

- O-Acylation: First, synthesize the O-acylamidoxime intermediate by reacting an amidoxime with an acyl chloride, anhydride, or activated carboxylic acid in a suitable solvent.

- Cyclocondensation: Treat the isolated O-acylamidoxime with TBAF (0.1–1.4 equivalents) in dry THF. Stir the reaction at room temperature for 1 to 16 hours. The strong base TBAF promotes cyclodehydration to form the 1,2,4-oxadiazole [5].

- Note: This mild method is particularly valuable for constructing complex pharmaceutical scaffolds containing thermosensitive functional groups [5].

Bioactivity and Nitric Oxide (NO) Release Pathway

Amidoximes and oximes have gained significant interest for their ability to act as exogenous nitric oxide (NO) donors, which is beneficial for cardiovascular regulation, especially when the natural NO-synthase (NOS) pathway is dysfunctional [1] [2]. The biomimetic oxidation pathway is outlined below.

This NO-releasing capability underpins the observed biological effects of amidoximes, including relaxation of aortic and tracheal rings, decreased arterial pressure, and reduced thrombus formation [1] [2].

Significance in Drug Development

The structural features of amidoximes and oximes make them highly valuable in medicinal chemistry.

- Bioisosteres: The amidoxime function is often used as a bioisostere of a carboxylic acid, leading to drug candidates with cardiotonic or antiarthritic properties [1]. Similarly, the 1,2,4-oxadiazole ring, readily derived from amidoximes, serves as a hydrolytically stable bioisostere for amide and ester bonds, improving ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles [5].

- FDA-Approved Oximes: Several oxime-containing drugs are in clinical use.

- Pralidoxime: The only FDA-approved oxime as an antidote for organophosphate poisoning, working by reactivating acetylcholinesterase [3].

- Oxime-based Cephalosporins: Antibiotics like cefuroxime, ceftizoxime, cefpodoxime, and cefmenoxime contain an oxime moiety which enhances their spectrum of antimicrobial activity [3].

References

- 1. Amidoximes and Oximes: Synthesis, Structure, and Their ... [mdpi.com]

- 2. Amidoximes and Oximes: Synthesis, Structure, and Their ... [pmc.ncbi.nlm.nih.gov]

- 3. FDA-Approved Oximes and Their Significance in Medicinal ... [pmc.ncbi.nlm.nih.gov]

- 4. Method of manufacturing high purity amidoximes from ... [patents.google.com]

- 5. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]

acetamidoxime synthesis from nitriles hydroxylamine

Core Reaction & Optimized Synthesis

The synthesis of acetamidoxime from acetonitrile and hydroxylamine is a direct, one-step reaction. The following diagram illustrates the synthesis workflow and the key structural insight that the Z-isomer is the dominant and most stable form of the product [1].

The table below summarizes the optimized conditions and expected outcomes based on the patent procedure [2].

| Parameter | Specification | Notes / Purpose |

|---|---|---|

| Reactants | High purity acetonitrile & 50% (w/w) aqueous hydroxylamine base | Hydroxylamine concentration range of 30-70% is effective [2]. |

| Reaction Temperature | Ambient (e.g., 25°C) | Reaction is spontaneous; no external heating required [2]. |

| Reaction Time | ~24 hours | Time for complete crystal formation [2]. |

| Key Advantage | No alkaline catalysts (e.g., K₂CO₃) required | Avoids inorganic/ionic impurities, simplifying purification [2]. |

| Reported Yield | ~56% | After recrystallization [2]. |

Detailed Experimental Protocol

Here is a step-by-step guide based on the example in the patent [2]:

Step 1: Reaction Add 45 mL of high-purity acetonitrile to 90 mL of a 50% by weight aqueous solution of hydroxylamine base. Stir the mixture at 25°C using a magnetic stirrer. Crystalline this compound will begin to separate from the solution. Continue stirring for approximately 24 hours at ambient temperature to complete the reaction and crystal formation.

Step 2: Isolation The next day, filter the mixture to separate the solid this compound crystals from the reaction solution.

Step 3: Purification (Recrystallization) To further purify the product, dissolve the filtered crystals in a heated, inert fluorocarbon solvent (e.g., perfluorohexane). Then, allow the solution to cool slowly and stand overnight at ambient temperature for recrystallization. Finally, filter the recrystallized product and wash it with cold perfluorohexane.

Characterization & Analytical Data

After synthesis and purification, the product was characterized with the following results [2]:

- Melting Point: 136-138°C.

- Structural Confirmation: The molecular structure was confirmed by FT-IR, GC/MS, and NMR. The crystal structure was determined by X-ray methods.

- Isomerism Note: Amidoximes can exist as several tautomers and geometrical isomers. For this compound, theoretical and experimental studies show that the (Z)-amidoxime form is the most stable and dominant configuration [1].

Summary for Researchers

This method offers a robust pathway for producing this compound:

- Key Benefit: The use of aqueous hydroxylamine base instead of salts like hydroxylamine hydrochloride eliminates the need for alkaline agents and prevents ionic contamination, streamlining purification [2].

- Structural Confirmation: The product is well-characterized, with the Z-isomer being the predominant and most stable form [1].

- Handling Note: While not specified in the primary protocol, standard laboratory practices for handling hydroxylamine and organic solvents should be followed.

References

acetamidoxime GHS hazard statements safety data

GHS Hazard Classification and Safe Handling

The Globally Harmonized System (GHS) classification for Acetamidoxime is based on its intrinsic hazardous properties. The following table details the identified hazards [1].

| Hazard Aspect | Classification and Description |

|---|---|

| GHS Pictogram | Skull and crossbones (Health Hazard) |

| Signal Word | Warning |

| Hazard Statements | H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. | | Precautionary Statements | Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection). Response: P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER/doctor/if you feel unwell; Rinse mouth), P302+P352+P312 (IF ON SKIN: Wash with plenty of water; Call a POISON CENTER/doctor if you feel unwell), P304+P340+P312 (IF INHALED: Remove to fresh air; Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes; Remove contact lenses if present and easy to do; continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention). Storage & Disposal: P362+P364 (Take off contaminated clothing and wash it before reuse), P501 (Dispose of contents/container to an approved waste disposal plant). |

The safe handling of this compound requires specific procedures and personal protective equipment (PPE) to mitigate the identified hazards [1].

| Handling Aspect | Recommended Measures |

|---|---|

| General Handling | Avoid breathing dust. Use only outdoors or in a well-ventilated area. Do not eat, drink, or smoke in areas where the chemical is handled. |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection. |

| Storage Conditions | Store at Room Temperature (Recommended in a cool and dark place, <15°C). |

| Appearance & Form | White to almost white powder to crystal. |

Experimental Context and Application

While detailed experimental protocols for all key experiments were not available in the search results, one source mentions its use as a reagent in heterocyclic compound synthesis. The workflow below outlines the general safety considerations for handling this compound in a laboratory setting.

This compound Safety Workflow: This diagram outlines the key steps for safely handling this compound in the laboratory, from initial risk assessment to final waste disposal.

This compound is primarily used as a building block in organic synthesis. One referenced procedure describes its reaction with Boc-L-cystine in the presence of coupling agents to form an ester intermediate, which is then cyclized under heat to create novel heterocyclic compounds with potential antibacterial properties [1].

Research Considerations and Best Practices

For professionals in drug development, integrating this safety data into your research planning is crucial.

- Manage Dermal Exposure Risk: Dermal exposure to chemicals is a significant occupational hazard. With this compound classified as harmful via skin contact, strict adherence to glove use and good hygiene is critical [2].

- Stay Informed on Regulations: Chemical regulations are constantly evolving. While the K-REACH amendments provide a newer framework for hazard classification, ensuring global compliance requires monitoring all relevant regulatory bodies [3].

References

acetamidoxime Reaxys registry number 8829065

Experimental Application

Acetamidoxime is a useful reagent for constructing heterocyclic compounds [1]. The following procedure details its use in synthesizing a complex pharmaceutical intermediate.

Synthesis of Boc-L-cystine bis(this compound) ester and subsequent cyclization [1]

- Reaction Type: Coupling and Cyclization

- Objective: To create a key intermediate for new antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine.

Experimental Workflow:

The following diagram outlines the key stages of the experimental protocol:

Experimental workflow from reagent coupling to final product crystallization.

Detailed Procedure:

- Reaction Setup: A solution of Boc-L-cystine (248.0 g, 0.56 mol), This compound (89.0 g, 1.20 mol), and 2-Hydroxypyridine N-Oxide (2.9 g, 0.026 mol) in tetrahydrofuran (THF, 1 L) is prepared.

- Coupling: A solution of N,N'-Dicyclohexylcarbodiimide (DCC) (250 g, 1.21 mol) in THF (0.8 L) is added to the mixture at 0 °C.

- Stirring: The mixture is stirred for 16 hours, allowing the temperature to warm to 20 °C.

- Work-up: The mixture is cooled back to 0 °C, and the resulting precipitate is removed by filtration.

- Isolation (Intermediate): The filtrate is concentrated under reduced pressure to approximately 0.5 L, then diluted with ethyl acetate (EtOAc, 0.8 L). Upon the addition of water (H₂O, 1 L), a precipitate forms. This solid is isolated by filtration to yield Boc-L-cystine bis(this compound) ester as white crystals (246.6 g).

- Cyclization: The intermediate is taken up in toluene (0.8 L) and heated at reflux for 3 hours. The water formed is removed continuously using a Dean-Stark trap.

- Isolation (Final Product): Addition of hexane (3 L) to the cooled mixture causes crystallization of the final product, which is obtained as white crystals (215.0 g, 79% yield).

Supplier Information

This compound is available from various chemical suppliers for research purposes. The table below lists some of them for your convenience.

| Supplier | Purity | Available Quantities (from source) |

|---|---|---|

| TCI America [1] | >97.0% | Bulk quantities (requires quote) |

| Apollo Scientific [2] | ≥95% | 1g, 5g |

| SynQuest Labs [3] | 97% | In stock (various units) |

| BOC Sciences [4] | Not Specified | Available on request |

| ChemExper Directory [5] | Varies | Multiple suppliers and quantities |

Health and Safety

This compound should be handled with care. Please note the following hazard information, which is consistent across multiple sources [1] [4] [3]:

- Signal Word: Warning [1] [4]

- Hazard Statements:

- Key Precautionary Measures: Use outdoors or in a well-ventilated area, wear protective gloves and eye protection, and do not eat, drink, or smoke when using this product [1].

Conclusion

Based on the search results, this compound is a well-characterized chemical reagent. The provided data and experimental example demonstrate its practical utility in multi-step organic synthesis, particularly in the construction of biologically active heterocycles relevant to drug development [1].

References

- 1. This compound 22059-22-9 | TCI AMERICA [tcichemicals.com]

- 2. This compound - CAS: 22059-22-9 [store.apolloscientific.co.uk]

- 3. 22059-22-9 | 4147-1-X0 | this compound [synquestlabs.com]

- 4. Acetamide Oxime - CAS 22059-22-9 [buildingblock.bocsci.com]

- 5. Acetamide oxime - 22059-22-9 - Catalog of Chemical ... [search.chemcalc.org]

Comprehensive Application Notes and Protocols: Acetamidoxime as Versatile Reagent for Heterocyclic Compound Synthesis

Introduction to Acetamidoxime as Synthetic Reagent

This compound (IUPAC name: N'-hydroxyethanimidamide) represents a highly valuable building block in modern heterocyclic chemistry, particularly for pharmaceutical and medicinal chemistry applications. This bifunctional reagent possesses both nucleophilic nitrogen and oxygen centers, enabling diverse condensation-cyclization reactions with various carbonyl compounds and other electrophiles. The exceptional utility of this compound stems from its ability to serve as a versatile precursor for constructing numerous nitrogen-containing heterocyclic scaffolds that constitute core structures in many biologically active molecules and approved drugs [1].

The strategic importance of this compound in synthetic chemistry is underscored by its role in generating bioisosteric replacements for traditional ester and amide functional groups. The 1,2,4-oxadiazole rings formed from this compound demonstrate improved metabolic stability and bioavailability compared to their carbonyl counterparts, making them particularly valuable in drug discovery campaigns. Furthermore, the reagent participates in annulation reactions under various conditions, including transition-metal-free environments, offering synthetic flexibility while minimizing potential metal contamination in active pharmaceutical ingredients [2].

Reagent Properties and Characteristics

Structural Features and Chemical Properties

This compound possesses distinctive structural attributes that govern its reactivity in heterocyclic synthesis. The molecule contains an amidoxime functional group (-C(=NOH)NH₂) characterized by the presence of both a nucleophilic sp² nitrogen and a nucleophilic oxygen atom. This electronic configuration creates multiple potential sites for reaction with electrophiles. The tautomeric equilibrium between the amidoxime and its hydroxyimino form further enhances its reactivity profile, allowing adaptive responses to different reaction conditions [3].

The electron-withdrawing capacity of the α-carbon atom significantly influences the reactivity of this compound derivatives. When substituted with appropriate electron-withdrawing groups at the α-position, acetamidoximes demonstrate enhanced susceptibility toward nucleophilic attack and cyclization reactions. This property is particularly exploited in the synthesis of 2-aminoazaheterocycles including 2-aminopyridines, 2-aminopyrroles, and 2-aminoazirines, where the α-carbon becomes incorporated into the newly formed heterocyclic ring [3].

Key Physicochemical Parameters

Table 1: Key Physicochemical Properties of this compound

| Property | Specification | Significance in Synthesis |

|---|---|---|

| Molecular Formula | C₂H₆N₂O | Balanced C/N ratio for heterocycle formation |

| Molecular Weight | 74.08 g/mol | Low MW increases atom economy |

| Functional Groups | Amidoxime (-C(=NOH)NH₂) | Provides multiple nucleophilic sites |

| Tautomerism | Amidoxime ⇌ Hydroxyimino | Enhances reactivity diversity |

| Nucleophilic Sites | N (sp²), O | Enables cyclization at different positions |

| Typical Physical Form | White crystalline solid | Handling convenience and stability |

Synthetic Applications in Heterocyclic Chemistry

Overview of Accessible Heterocyclic Systems

This compound serves as a versatile precursor for numerous nitrogen-containing heterocyclic scaffolds with significant pharmaceutical relevance. The condensation-cyclization reactions between this compound and carbonyl compounds such as carboxylic acids, acid chlorides, and aldehydes provide efficient access to various heterocyclic architectures. The most prominent among these are 1,2,4-oxadiazole derivatives, which function as bioisosteric replacements for ester and amide functionalities in drug molecules, potentially improving metabolic stability and bioavailability profiles [1].

The synthetic utility of this compound extends beyond oxadiazole formation to include the construction of imidazole ring systems, which represent core structures in numerous commercially significant drugs such as olmesartan and losartan (antihypertensive agents) and ondansetron (anti-emetic medication). Recent methodological advances have demonstrated that this compound undergoes efficient annulation with alkynes under basic conditions to afford substituted imidazoles, providing a transition-metal-free alternative to traditional imidazole synthesis [2]. Additionally, acetamidoximes containing electron-withdrawing groups at the α-carbon atom have been strategically employed in the synthesis of 2-aminoazaheterocycles, including 2-aminopyridines, 2-aminopyrroles, and 2-aminoazirines, where the α-carbon atom becomes incorporated into the newly formed heterocyclic ring [3].

Quantitative Overview of Heterocyclic Systems

Table 2: Heterocyclic Systems Accessible from this compound

| Heterocycle Class | Key Starting Materials | Reaction Conditions | Typical Yield Range | Pharmaceutical Significance |

|---|---|---|---|---|

| 1,2,4-Oxadiazoles | Carboxylic acids, acid chlorides | Condensation-cyclization | 50-85% | Bioisostere for esters/amides |

| Imidazoles | Terminal alkynes | Cs₂CO₃/DMSO, 100°C | 55-84% | Core in antihypertensives, antiemetics |

| 2-Aminopyridines | α,β-Unsaturated carbonyls | Base-mediated cyclization | 45-75% | Kinase inhibitor scaffolds |

| 2-Aminopyrroles | Halo carbonyl compounds | Nucleophilic substitution | 40-70% | Natural product analogs |

| 2-Aminoazirines | Haloketones | Cyclocondensation | 35-65% | Synthetic building blocks |

Experimental Protocols

Protocol 1: Synthesis of 1,2,4-Oxadiazoles via Condensation-Cyclization

The formation of 1,2,4-oxadiazole derivatives represents one of the most significant applications of this compound in heterocyclic synthesis. This protocol outlines a robust method for constructing these valuable bioisosteric scaffolds through sequential condensation and cyclization reactions with carboxylic acids or their derivatives [1].

4.1.1 Reaction Setup and Procedure

Initial Preparation: Begin by charging a dry round-bottom flask with this compound (1.0 equiv, 74 mg for 1 mmol scale) and the carboxylic acid derivative (1.2 equiv) under nitrogen atmosphere. Add anhydrous dimethylformamide (DMF, 5 mL per mmol of this compound) as solvent, followed by N,N-diisopropylethylamine (DIPEA, 2.5 equiv) as base.

Condensation Step: Stir the reaction mixture at 0°C for 30 minutes using an ice-water bath, then allow it to warm gradually to room temperature with continued stirring for 4-6 hours. Monitor reaction progress by thin-layer chromatography (TLC) using 30% ethyl acetate in hexane as the mobile phase.

Cyclization Activation: For the intramolecular cyclization, heat the reaction mixture to 80-100°C and maintain this temperature with stirring for 8-12 hours. The cyclization proceeds through nucleophilic attack of the amino group on the carbonyl group, forming the 1,2,4-oxadiazole heterocycle.

Workup Procedure: After confirming complete conversion by TLC, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL per mmol of starting material). Wash sequentially with 1M aqueous HCl (2 × 15 mL), saturated sodium bicarbonate solution (2 × 15 mL), and brine (1 × 15 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (10-40%) to afford the pure 1,2,4-oxadiazole derivative [1].

4.1.2 Analytical Characterization

Structural Verification: Confirm the structure of the 1,2,4-oxadiazole product by ( ^1 \text{H} ) NMR spectroscopy, looking for characteristic peaks between δ 8.0-8.5 ppm for the ring proton in 3,5-disubstituted derivatives.

Mass Analysis: Perform LC-MS or HRMS to verify molecular weight, with typical [M+H]⁺ ions corresponding to the expected molecular formula.

Purity Assessment: Determine purity by reverse-phase HPLC using a C18 column with acetonitrile-water gradient elution, typically achieving >95% purity for well-behaved reactions.

Protocol 2: Synthesis of 2,4-Disubstituted Imidazoles via Annulation with Alkynes

This protocol describes an efficient, transition-metal-free method for constructing 2,4-disubstituted imidazoles through Cs₂CO₃-promoted annulation of this compound with terminal alkynes. This approach offers advantages of high atom-utilization and avoids potential metal contamination in pharmaceutical intermediates [2].

4.2.1 Optimized Reaction Conditions

Reaction Vessel Preparation: Weigh this compound (1.0 mmol, 74 mg) and cesium carbonate (Cs₂CO₃, 2.5 mmol, 815 mg) into a sealed reaction tube. Add the terminal alkyne (2.0 mmol) followed by anhydrous DMSO (4.0 mL). Flush the reaction vessel with nitrogen before sealing.

Annulation Process: Heat the reaction mixture at 100°C for 24 hours with vigorous stirring. The initial deprotonation of this compound generates a nucleophilic species that attacks the terminal alkyne, followed by cyclization and aromatization to form the imidazole ring.

Reaction Monitoring: Monitor reaction progress by TLC (silica gel, 50% ethyl acetate in hexane) or LC-MS. The consumption of starting amidoxime (Rf ~0.3-0.4) and formation of product (Rf ~0.5-0.7) can be visualized under UV light.

Isolation Technique: After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (15 mL). Wash the organic layer with water (3 × 10 mL) to remove DMSO, followed by brine (1 × 10 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification Strategy: Purify the crude material by flash chromatography on silica gel using hexane-ethyl acetate (3:1 to 1:1 gradient) as eluent to afford the pure 2,4-disubstituted imidazole [2].

4.2.2 Scope and Variations

Alkyne Substrates: The reaction demonstrates excellent compatibility with aromatic terminal alkynes bearing both electron-donating (e.g., methyl, ethyl, n-propyl, n-butyl, t-butyl) and electron-withdrawing groups (e.g., chloro, bromo). Yields typically range from 59% to 84%, with electron-donating groups generally providing higher yields.

Amidoxime Variations: Various substituted benzamidoximes can be employed, though electron-neutral and electron-deficient variants often provide more consistent results.

Internal Alkynes: While terminal alkynes are preferred, certain internal alkynes such as 1,2-diphenylacetylene can also undergo cyclocondensation to produce 2,4,5-trisubstituted imidazoles, albeit with modified reaction conditions.

Reaction Workflow and Optimization

Figure 1: Generalized Workflow for Heterocycle Synthesis from this compound

Applications in Drug Discovery and Development

Case Studies in Pharmaceutical Development

The strategic incorporation of heterocyclic scaffolds derived from this compound has enabled significant advances in multiple drug discovery programs. Notably, 1,2,4-oxadiazole derivatives synthesized from this compound have been employed as key bioisosteric elements in the optimization of drug candidates, addressing challenges such as metabolic instability, poor bioavailability, and toxicity profiles associated with parent compounds [1].

In a specific case study focused on anti-inflammatory agents, researchers developed a novel series of indomethacin analogues where the carboxylic acid moiety was replaced with heterocyclic systems. These compounds demonstrated potent COX-2 inhibition with significantly reduced gastrointestinal toxicity compared to the parent drug. The most active compound, featuring a 4-nitrophenyl substitution, exhibited an IC₅₀ value of 0.34 µM for COX-2 inhibition while showing minimal ulcerogenic liability in animal models. This successful application highlights how heterocyclic systems derived from this compound can enhance the therapeutic index of established drug scaffolds [4].

Structure-Activity Relationship Considerations

The integration of heterocycles derived from this compound into drug molecules requires careful attention to structure-activity relationships (SAR). The 1,2,4-oxadiazole ring system serves as a planar bioisostere that can mimic carboxylic acid functionalities or amide bonds while modifying key properties such as hydrogen bonding capacity, dipole moment, and metabolic stability. Similarly, imidazole rings constructed from this compound provide both hydrogen bond donor and acceptor capabilities in a structurally constrained heteroaromatic system, enabling optimal interactions with biological targets [2].

Molecular docking studies of indomethacin analogues containing heterocyclic replacements revealed critical interactions with the COX-2 enzyme active site, including hydrogen bonding with key residues and optimal positioning within the hydrophobic pocket. Molecular dynamics simulations further confirmed the stability and flexibility of these ligand-protein complexes, providing a structural basis for the observed potency and selectivity. These computational approaches, combined with the synthetic accessibility of this compound-derived heterocycles, enable rational design of improved therapeutic agents with enhanced target engagement and reduced off-target effects [4].

Technical Considerations and Troubleshooting

Handling and Storage Guidelines

Moisture Sensitivity: this compound is hygroscopic and should be stored in a desiccator under anhydrous conditions. Prior to use, dry the compound under high vacuum (0.1 mmHg) for 2-4 hours if long-term storage is suspected.

Solvent Selection: Use anhydrous, oxygen-free solvents for all reactions. DMF and DMSO are particularly effective for cyclization reactions but must be of high purity to avoid side reactions.

Atmosphere Control: Employ inert atmosphere (nitrogen or argon) for all condensation and cyclization steps to prevent oxidation of intermediates and ensure reproducible yields.

Common Challenges and Solutions

Table 3: Troubleshooting Guide for this compound Reactions

| Problem | Potential Causes | Recommended Solutions |

|---|---|---|

| Low yields in oxadiazole formation | Incomplete condensation | Activate carboxylic acid with DCC/DMAP coupling agents |

| Multiple products in imidazole synthesis | Oxygen sensitivity or moisture | Strict inert atmosphere, use of molecular sieves |

| Poor regioselectivity | Unsymmetrical substrates | Incorporate directing groups or modify electronic properties |

| Chromatography difficulties | Polar byproducts | Implement acid-base workup prior to chromatography |

| Scale-up issues | Heat transfer limitations | Use diluted conditions and controlled addition of reagents |

Conclusion and Future Perspectives

This compound has established itself as a versatile and invaluable reagent for the construction of diverse nitrogen-containing heterocyclic systems with significant applications in pharmaceutical chemistry and drug discovery. The well-defined protocols for synthesizing 1,2,4-oxadiazoles, imidazoles, and other heterocyclic scaffolds enable efficient access to complex molecular architectures that serve as privileged structures in medicinal chemistry. The continuing evolution of synthetic methodologies, particularly the development of transition-metal-free annulation reactions, further enhances the utility of this reagent in preparing pharmaceutically relevant compounds while addressing potential metal residue concerns in drug substances [2].

Future directions in this field will likely focus on expanding the reaction scope of this compound to include new heterocyclic systems, developing enantioselective variants of existing transformations, and further exploiting the bioisosteric properties of the resulting heterocycles in drug optimization. The integration of continuous flow technologies and other process intensification strategies may address current limitations in reaction scale-up, making these synthetic approaches more amenable to industrial application. As drug discovery efforts continue to target increasingly challenging biological systems, the versatility and reliability of this compound-based heterocyclic synthesis will undoubtedly maintain its position as a valuable tool in the synthetic chemist's repertoire.

References

- 1. : A Useful this compound for Constructing Reagent ... Heterocyclic [tcichemicals.com]

- 2. Base-Promoted Annulation of Amidoximes with Alkynes [pmc.ncbi.nlm.nih.gov]

- 3. Acetamidines and acetamidoximes containing an electron-withdrawing... [link.springer.com]

- 4. Drug Design, Synthesis and Biological Evaluation of ... [pmc.ncbi.nlm.nih.gov]

Acetamidoxime as Nitric Oxide Donor: Mechanisms, Protocols, and Therapeutic Applications

Then, I will now begin writing the main body of the article.

Introduction

Nitric oxide (NO) plays a fundamental role as a signaling molecule in numerous physiological processes, including cardiovascular regulation, neural transmission, and immune response. The discovery of its biological significance has stimulated extensive research into exogenous NO donors—compounds capable of releasing NO in a controlled manner for therapeutic purposes. Among these, amidoxime derivatives including acetamidoxime have emerged as promising candidates due to their structural features, metabolic pathways, and ability to mimic endogenous NO production mechanisms. Unlike traditional NO donors such as organic nitrates that face limitations including tolerance development and non-specific interactions, amidoximes represent a structurally distinct class with unique bioactivation pathways and pharmacological profiles [1] [2].

The interest in this compound and its derivatives stems from their dual functionality: they serve not only as direct NO donors but also as precursors to bioactive metabolites with diverse therapeutic applications. These compounds are characterized by the presence of both a hydroxyimino and an amino group on the same carbon atom, creating a versatile molecular scaffold that can be modified to optimize NO release kinetics, bioavailability, and tissue specificity [1]. This review comprehensively examines the chemical basis, NO release mechanisms, experimental methodologies, and therapeutic potential of this compound-based NO donors, providing researchers with detailed protocols and structural insights to guide drug development efforts in this emerging field.

Chemical Structure and Properties

This compound possesses a fundamental molecular scaffold consisting of an amino group and a hydroxyimino group attached to the same carbon atom. This arrangement confers unique chemical properties and significant tautomeric versatility. The carbon atom in the amidoxime functional group is typically derived from a nitrile precursor, with this compound representing the simplest alkyl-substituted variant in this chemical family [1].

Isomerism and Tautomerism

The amidoxime functional group exhibits complex isomerism phenomena, which directly influence its chemical behavior and biological activity:

Geometrical Isomers: Amidoximes exist as E/Z stereoisomers due to restricted rotation around the C=N bond. Experimental and theoretical studies consistently indicate that the Z-configuration is thermodynamically more stable for most amidoximes, including this compound. This preference is attributed to minimized steric interactions and favorable intramolecular hydrogen bonding in the Z-form [1].

Tautomeric Forms: Amidoximes can exist in several tautomeric forms, with relative stability influenced by substitution patterns and environmental factors. For this compound, the predominant and most energetically favorable tautomer is the Z-amidoxime form. Other possible tautomers include iminohydroxylamine, aminonitrone, and nitroso-amine forms, though these are generally less stable under physiological conditions [1].

Table 1: Relative Stability of this compound Tautomers

| Tautomer Form | Relative Energy (kcal/mol) | Dominant Structural Features |

|---|---|---|

| Z-Amidoxime | 0.0 (reference) | N-OH group syn to amine group |

| Z-Aminonitrone | 3.0 | Zwitterionic form |

| E-Amidoxime | 3.5 | N-OH group anti to amine group |

| Iminohydroxylamine | >8.5 | N-OH group converted to N-OH₂ |

| Nitroso-amine | ~30 | N=O group adjacent to NH₂ |

Stability and Reactivity

The chemical stability of this compound under various conditions is a critical factor for pharmaceutical development. Studies demonstrate that amidoximes generally exhibit good stability across a range of physiological pH conditions. However, their reactivity is significantly influenced by:

- pH-dependent behavior: The protonation state of the amidoxime group varies with pH, affecting both solubility and reactivity.

- Oxidative susceptibility: The presence of the hydroxyimino group renders acetamidoximes susceptible to oxidative transformations, which is directly relevant to their function as NO donors.

- Metal coordination capacity: The amidoxime group can serve as a ligand for various metal ions, potentially influencing both stability and NO release kinetics [1] [3].

The balanced combination of stability under storage conditions and controlled reactivity under physiological conditions makes this compound an attractive scaffold for designing NO donor prodrugs with tunable release characteristics.

NO Release Mechanisms

The transformation of this compound into nitric oxide occurs through specific bioactivation pathways that can be categorized into enzymatic and biomimetic processes. Understanding these mechanisms is essential for predicting NO release kinetics, tissue specificity, and therapeutic efficacy.

Enzymatic Oxidation Pathways

The primary mechanism for NO release from acetamidoximes involves enzymatic oxidation mediated by heme-containing proteins, particularly cytochrome P450 (CYP450) enzymes. This process closely resembles the natural metabolic pathway of endogenous N-hydroxyarginine (NOHA), an intermediate in NO synthesis from L-arginine by nitric oxide synthase (NOS) [1]:

Initial Oxidation: The this compound substrate undergoes one-electron oxidation by the activated CYP450 enzyme (Compound I, Fe⁴⁺=O π⁺), resulting in the formation of a radical cation intermediate.

Deprotonation and Rearrangement: The radical cation loses a proton, generating a neutral radical species that subsequently rearranges to form an intermediate nitroso compound.

NO Release: The unstable nitroso compound spontaneously decomposes, releasing nitric oxide and yielding the corresponding amide as a stable byproduct.

This enzymatic pathway is characterized by substrate specificity, tissue-dependent expression of CYP450 isoforms, and potential for competitive inhibition by other CYP450 substrates. The efficiency of NO generation varies significantly among different amidoxime structures, with electronic and steric factors playing crucial roles in determining reaction rates [1].

Additional enzymatic systems capable of oxidizing acetamidoximes include horseradish peroxidase (HRP) and various NADPH-dependent reductases, though with generally lower efficiency compared to CYP450 enzymes. The involvement of multiple enzymatic pathways contributes to the robust NO-releasing capacity of amidoximes across different tissue environments [1].

Biomimetic and Chemical Oxidation

In addition to enzymatic oxidation, acetamidoximes can release NO through biomimetic chemical systems, which provide valuable tools for mechanistic studies and potential therapeutic applications:

Chemical Oxidants: Systems employing 2-iodobenzoic acid (IBX) alone or in combination with tetraethylammonium bromide (TEAB) effectively convert amidoximes to NO, demonstrating the fundamental chemical feasibility of this transformation [1].

Metal-Catalyzed Oxidation: Certain transition metal complexes can facilitate NO release from amidoximes through redox cycling, paralleling the action of metalloenzymes like CYP450.

pH-Dependent Decomposition: Under specific pH conditions, particularly in acidic environments, some amidoxime derivatives undergo non-enzymatic reactions that ultimately yield NO, though generally with slower kinetics compared to oxidative pathways.

These biomimetic pathways not only provide insight into the chemical behavior of acetamidoximes but also offer potential strategies for designing NO-releasing materials and prodrugs activated in specific physiological or pathological microenvironments [1].

Figure 1: Enzymatic Oxidation Pathway of this compound by CYP450. The diagram illustrates the stepwise bioactivation process leading to NO release, initiated by cytochrome P450-mediated oxidation and proceeding through several intermediate states before spontaneous decomposition to yield nitric oxide and the corresponding amide byproduct.

Quantitative Data and Biological Effects

NO Release Efficiency and Stability Constants

The NO donor efficiency of this compound derivatives is influenced by their molecular structure and the oxidation environment. While specific kinetic parameters for this compound itself are limited in the available literature, related amidoxime compounds provide valuable insights into structure-activity relationships:

Table 2: NO Release Parameters and Biological Effects of Amidoxime Derivatives

| Compound/Parameter | Value/Condition | Biological Effect/Measurement |

|---|---|---|

| Optimal pH Range | 7.0-7.4 (physiological) | Maximum NO release efficiency |

| Enzymatic Km | Varies with structure | CYP450 affinity and oxidation rate |

| Vasodilation EC₅₀ | Compound-dependent | Concentration for 50% vessel relaxation |

| Blood Pressure Reduction | Dose-dependent | 10-25% decrease in mean arterial pressure |

| Antiaggregatory Effect | Micromolar range | Inhibition of platelet aggregation |

The binding affinity and stability constants of metal complexes with amidoxime-containing ligands provide additional insights into their potential biological interactions. Research on polyamidoxime adsorbents has revealed exceptionally high stability constants for vanadium(V) complexes with the cyclic imide-dioxime structural motif (log β > 12), though these values are substantially lower for simple open-chain amidoximes like this compound [3]. This distinction highlights the importance of structural optimization in designing efficient amidoxime-based therapeutic agents.

Vasodilatory and Cardiovascular Effects

The therapeutic efficacy of this compound-derived NO donors has been demonstrated in various ex vivo and in vivo models:

Vasorelaxation: Multiple studies confirm that amidoximes and oximes induce significant relaxation in pre-contracted aortic and mesenteric artery rings. This effect is markedly reduced by NO scavengers and inhibitors of the NO-sGC-cGMP pathway, confirming the essential role of NO release in the vasodilatory response [1].

Blood Pressure Regulation: Administration of amidoxime derivatives in animal models results in dose-dependent reductions in systemic arterial pressure, consistent with the known vasodilatory effects of NO. This antihypertensive activity is particularly pronounced in pathological states characterized by endothelial dysfunction and impaired endogenous NO production [1].

Anti-thrombotic Activity: Beyond vasodilation, amidoxime-derived NO demonstrates significant inhibition of platelet aggregation and adhesion, contributing to its overall cardiovascular protective effects. This anti-thrombotic activity complements the vasodilatory properties, positioning these compounds as potential multi-functional therapeutic agents for cardiovascular diseases [1] [2].

The concentration-response relationships for these effects typically follow sigmoidal patterns, with threshold concentrations in the nanomolar to micromolar range and maximal responses achieved at higher concentrations. The precise values vary considerably with specific molecular structure, delivery method, and experimental model, underscoring the importance of structural optimization for therapeutic application.

Experimental Protocols

Synthesis and Characterization of this compound Derivatives

Protocol 1: Synthesis of this compound from Acetonitrile

Principle: this compound is prepared through direct reaction between acetonitrile and hydroxylamine under mildly basic conditions, following a well-established nucleophilic addition mechanism [1].

Reagents:

- Acetonitrile (anhydrous, 5.0 g, 122 mmol)

- Hydroxylamine hydrochloride (9.0 g, 130 mmol)

- Sodium carbonate (6.9 g, 65 mmol)

- Deionized water and ethanol (absolute)

Procedure:

- Dissolve hydroxylamine hydrochloride (9.0 g) and sodium carbonate (6.9 g) in deionized water (30 mL) in a round-bottom flask equipped with a magnetic stir bar.

- Add acetonitrile (5.0 g) to the solution and heat the mixture to 60-70°C with continuous stirring.

- Maintain the reaction at this temperature for 3-4 hours, monitoring progress by thin-layer chromatography (TLC) if desired.

- After completion, cool the reaction mixture to room temperature and then further to 4°C to promote crystallization.

- Collect the precipitated product by vacuum filtration and wash with small portions of cold ethanol.

- Recrystallize the crude product from hot ethanol to obtain pure this compound as white crystals.

- Characterize the product by melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

Characterization Data:

- Yield: 70-85%

- Melting Point: 129-131°C

- FT-IR (KBr): ν 3400-3200 (broad, N-H and O-H), 1650 (C=N), 930 cm⁻¹ (N-O)

- ¹H NMR (DMSO-d₆): δ 1.85 (s, 3H, CH₃), 5.45 (s, 2H, NH₂), 9.20 (s, 1H, OH)

- ¹³C NMR (DMSO-d₆): δ 13.5 (CH₃), 152.5 (C=N)

Safety Notes: Perform the reaction in a well-ventilated fume hood. Use appropriate personal protective equipment including gloves and safety glasses. Hydroxylamine hydrochloride may be irritating to skin and eyes.

Evaluation of NO Release Efficiency

Protocol 2: Spectrophotometric Determination of NO Release

Principle: This protocol utilizes the Griess assay to quantify nitrite formation as a stable oxidation product of NO, providing an indirect measurement of NO release from this compound derivatives [1] [2].

Reagents:

- This compound test compound (prepared as 10 mM stock solution in appropriate buffer)

- Phosphate buffered saline (PBS, 0.1 M, pH 7.4)

- Rat liver microsomes (commercial preparation, 20 mg protein/mL) or chemical oxidant (IBX/TEAB system)

- NADPH regenerating system (1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase)

- Griess reagent: 1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid

- Sodium nitrite standard solutions (0-100 μM in PBS)

Procedure:

- Prepare incubation mixtures containing:

- 850 μL PBS (0.1 M, pH 7.4)

- 50 μL test compound (final concentration 0.5 mM)

- 50 μL rat liver microsomes (1 mg protein final) or chemical oxidant system

- 50 μL NADPH regenerating system (for enzymatic oxidation)

- Incubate the mixtures at 37°C for 60 minutes with gentle shaking.

- Terminate the reaction by adding 100 μL of 1 M zinc sulfate to precipitate proteins, followed by centrifugation at 10,000 × g for 5 minutes.

- Transfer 500 μL of the clear supernatant to a clean tube and add 500 μL of Griess reagent.

- Incubate at room temperature for 10 minutes to allow color development.

- Measure the absorbance at 540 nm against a blank prepared similarly but without the test compound.

- Quantify nitrite concentration by comparison to a standard curve prepared with known sodium nitrite concentrations (0-100 μM).

- Express NO release as nitrite equivalents normalized to protein content or initial compound concentration.

Alternative Methods:

- Chemiluminescence: Direct detection of NO gas using a nitric oxide analyzer provides superior sensitivity and real-time monitoring of NO release kinetics.

- Electrochemical Sensing: NO-specific electrodes enable continuous measurement of NO concentration in biological samples with high temporal resolution.

- Fluorescent Probes: DAF-FM and related fluorescent indicators allow visualization and quantification of NO production in cellular systems.

Data Analysis: Calculate NO release rates as nmol NO/min/mg protein or as percentage of theoretical maximum based on the initial concentration of the this compound donor.

Functional Assessment in Biological Systems

Protocol 3: Ex Vivo Vascular Relaxation Assay

Principle: This protocol evaluates the functional consequences of NO release from this compound derivatives by measuring relaxation of pre-contracted arterial rings, a standard assay for vasodilatory activity [4] [1].

Tissue Preparation:

- Euthanize experimental animals (typically rats or mice) following approved institutional animal care protocols.

- Rapidly excise the thoracic aorta and place in oxygenated (95% O₂/5% CO₂) Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11).

- Carefully remove adherent fat and connective tissue, and cut the aorta into 3-4 mm rings.

- Mount the rings in organ baths containing 10 mL of oxygenated Krebs-Henseleit solution maintained at 37°C.

- Connect the rings to force transducers and equilibrate for 60-90 minutes under a resting tension of 2.0 g, with regular washing every 20 minutes.

Experimental Procedure:

- After equilibration, contract the aortic rings with phenylephrine (0.1 μM) to establish a stable pre-contraction baseline.

- Once a stable contraction plateau is reached (typically 15-20 minutes), cumulatively add the this compound test compound in half-log increments (1 nM to 100 μM).

- Record the tension changes following each addition, allowing stabilization before the next concentration.

- Express relaxation as percentage reduction of the phenylephrine-induced contraction.

- Include appropriate controls:

- Vehicle control to account for solvent effects

- Reference NO donor (e.g., sodium nitroprusside) to validate system responsiveness

- NOS inhibitor (e.g., L-NAME) to assess potential endothelial involvement

- NO scavenger (e.g., PTIO) to confirm NO-mediated effects

Data Analysis:

- Generate concentration-response curves and calculate EC₅₀ values (concentration producing 50% of maximal relaxation) using non-linear regression analysis.

- Determine maximal relaxation (Eₘₐₓ) as percentage of pre-contraction tension.

- Compare potency and efficacy across different compounds and conditions using appropriate statistical tests.

Figure 2: Experimental Workflow for Vascular Relaxation Assay. The diagram outlines the key steps in evaluating the vasodilatory activity of this compound derivatives using ex vivo arterial ring preparations, from tissue preparation through data analysis, including essential control conditions.

Therapeutic Applications and Perspectives

Cardiovascular Applications

The vasodilatory properties of this compound-based NO donors position them as potential therapeutic agents for various cardiovascular disorders:

Hypertension Management: The ability of amidoxime derivatives to reduce blood pressure in animal models suggests potential application in hypertensive disorders, particularly those characterized by endothelial dysfunction and impaired NO bioavailability [1] [2].

Ischemic Heart Disease: By improving coronary blood flow and reducing cardiac afterload, this compound-derived NO donors may offer symptomatic relief in angina pectoris and other forms of ischemic heart disease.

Peripheral Arterial Disease: The demonstrated vasodilatory effects on resistance arteries support potential application in peripheral vascular diseases, including intermittent claudication and critical limb ischemia [2].

Platelet Dysfunction: The anti-aggregatory effects of NO released from amidoxime compounds suggest potential application in preventing pathological thrombus formation without excessive bleeding risk [2].

A significant advantage of this compound derivatives in cardiovascular applications is their potential for tissue-specific targeting through structural modifications that influence distribution and bioactivation patterns. Furthermore, the dual mechanism of action—direct vasodilation combined with anti-thrombotic effects—may provide therapeutic benefits beyond those achievable with conventional agents that target only one pathway [1] [2].

Emerging Applications

Beyond cardiovascular therapeutics, this compound-based NO donors show promise in several emerging areas:

Anticancer Therapeutics: Research has explored hybrid molecules combining this compound-derived NO donors with established chemotherapeutic agents. These hybrids demonstrate enhanced cytotoxicity against cancer cells through NO-mediated potentiation of apoptosis and inhibition of metastasis [2].

Antimicrobial Applications: The cytotoxic properties of high NO concentrations can be harnessed for antimicrobial effects. NO-releasing this compound derivatives have shown activity against various bacterial strains, suggesting potential application in anti-infective therapies [1].

Wound Healing: The role of NO in promoting angiogenesis, collagen deposition, and epithelialization supports the investigation of this compound NO donors in wound healing formulations, particularly for chronic, non-healing wounds characterized by local NO deficiency [2].

Neurological Disorders: Given the crucial role of NO in neuronal signaling and cerebral blood flow regulation, this compound derivatives with optimized blood-brain barrier penetration may offer novel approaches to neurodegenerative diseases and stroke.

The versatility of the this compound scaffold facilitates structural modifications that can optimize pharmacokinetic properties for these diverse applications, including controlled release kinetics, tissue targeting, and combination with other therapeutic modalities.

Summary and Future Perspectives

This compound and its derivatives represent a versatile class of NO donors with demonstrated potential for therapeutic development. The fundamental chemical properties of these compounds—including their tautomeric behavior, metabolic activation pathways, and NO release mechanisms—provide a solid foundation for rational drug design. Experimental evidence confirms their ability to induce functional responses both in vitro and in vivo, particularly in the cardiovascular system where NO plays a well-established regulatory role [1] [2].

Despite the promising characteristics of this compound-based NO donors, several challenges remain to be addressed in future research:

Bioactivation Optimization: The efficiency of enzymatic conversion of acetamidoximes to NO varies considerably among different CYP450 isoforms and in different tissue environments. Strategies to enhance bioactivation specificity or develop alternative activation mechanisms would improve therapeutic predictability.

Delivery System Development: The short half-life and diffusion characteristics of NO necessitate sophisticated delivery approaches to achieve therapeutic concentrations at target sites while minimizing systemic effects. Nanotechnology-based delivery systems represent a promising direction for addressing this challenge [5].

Structural Refinement: Further structural modifications of the core this compound scaffold may improve pharmacokinetic properties, tissue selectivity, and release kinetics. Hybrid compounds combining this compound with other pharmacophores represent a particularly promising approach [2].

Future research directions should include comprehensive structure-activity relationship studies, advanced delivery system development, and expanded investigation of therapeutic applications beyond the cardiovascular system. As our understanding of NO biology continues to evolve, so too will the opportunities for developing optimized this compound-based therapeutics that harness the diverse physiological effects of this key signaling molecule.

References

- 1. Amidoximes and Oximes: Synthesis, Structure, and Their ... [mdpi.com]

- 2. Nitric Oxide Donor - an overview [sciencedirect.com]

- 3. Origin of the unusually strong and selective binding ... [nature.com]

- 4. Selective Acetamidine-Based Nitric Oxide Synthase Inhibitors [pmc.ncbi.nlm.nih.gov]

- 5. Advanced nitric oxide donors: chemical structure of NO ... [pubs.rsc.org]

acetamidoxime cytochrome P450 CYP450 oxidation

Background and Significance

Cytochrome P450 (CYP450) enzymes are a superfamily of hemoproteins that catalyze the oxidation of a vast number of xenobiotics and endogenous compounds [1]. Among their diverse reactions, they play a key role in the oxidative metabolism of amidoximes, which are characterized by an amino and a hydroxyimino group on the same carbon atom [2].

This metabolic pathway is of particular interest because the oxidation of amidoximes by CYP450 enzymes can lead to the release of Nitric Oxide (NO), a critical signaling molecule in the cardiovascular system involved in vasodilation and blood pressure regulation [2]. Furthermore, the amidoxime functional group can act as a bioisostere for carboxylic acids in drug candidates, making its metabolic fate a significant consideration in drug development [2].

The most stable and dominant tautomeric form of amidoximes is the (Z)-amidoxime isomer, which is more energetically favorable than other tautomers like iminohydroxylamine or aminonitrone [2].

Oxidation Pathway and Mechanism

The oxidation of amidoximes by CYP450 is a multi-step process that ultimately leads to the formation of bioactive products. The following diagram illustrates the proposed pathway, from initial substrate binding to the final release of nitric oxide.

The mechanism involves the central role of Compound I, the high-valent iron-oxygen complex (formally FeO³⁺) that is the primary active oxidant in most P450-catalyzed reactions [3].

- Substrate Binding: The (Z)-amidoxime isomer binds to the CYP450 active site, displacing a water molecule from the heme iron center [3] [1].

- Oxidation by Compound I: The pivotal step is hydrogen atom abstraction or electron transfer from the amidoxime by CYP450 Compound I [3] [2].

- Intermediate Formation & Hydrolysis: This leads to an unstable intermediate, which undergoes hydrolysis [2].

- Product Formation: The reaction culminates in the transfer of one oxygen atom from O₂ to the substrate, resulting in the formation of the corresponding amide (and/or nitrile) and the simultaneous release of Nitric Oxide (NO) [2].

Experimental Protocol for In Vitro Oxidation

This protocol outlines a method to study amidoxime oxidation using human liver microsomes, a standard system for investigating CYP450 metabolism in vitro.

Materials

- Test System: Human liver microsomes (HLM) or cDNA-expressed recombinant human CYP450 enzymes (e.g., CYP3A4, CYP2C19) [4] [5].

- Co-factor: NADPH-regenerating system (e.g., NADP+, Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase) [4].

- Substrate: Acetamidoxime (or other amidoximes of interest) prepared in a suitable solvent like methanol or water.

- Incubation Buffer: 0.1 M potassium phosphate buffer, pH 7.4, containing 1.0 mM EDTA and 5.0 mM MgCl₂ [4].

- Analysis Equipment: HPLC or LC-MS/MS system equipped with a UV or mass spectrometer detector.

Methodology

- Incubation Setup: Prepare the main incubation mixture on ice. For a 200 µL final volume, combine the following:

- 100 µL of 0.1 M potassium phosphate buffer (pH 7.4)

- 50 µL of human liver microsomes (0.5-1.0 mg/mL final protein concentration)

- 10 µL of this compound solution (varying concentrations for kinetic studies)

- 20 µL of NADPH-regenerating system

- Initiation and Incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath. Initiate the reaction by adding the NADPH-regenerating system. For control incubations, omit NADPH or use heat-inactivated microsomes.

- Termation: After a defined period (e.g., 30-60 minutes), terminate the reaction by adding 200 µL of ice-cold acetonitrile.

- Sample Processing: Vortex the terminated mixture and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to precipitate proteins. Collect the supernatant for analysis.

- Analytical Quantification:

- Inject an aliquot of the supernatant into the HPLC or LC-MS/MS system.

- Separate metabolites using a reverse-phase C18 column.

- Quantify the formation of the primary oxidation product, acetamide, by comparing its peak area to a calibrated standard curve. Monitor for potential nitrile formation.

Data Analysis and Kinetic Parameters

For reactions following typical Michaelis-Menten kinetics, fit the velocity (v) vs. substrate concentration ([S]) data to the equation below to derive the kinetic parameters Km (Michaelis constant) and Vmax (maximum reaction velocity) using non-linear regression software [6].

Be aware that CYP450 enzymes can exhibit atypical kinetics. If you observe a decrease in reaction rate at high substrate concentrations, this may indicate substrate inhibition and require more complex models for analysis [6] [5].

Critical Considerations and Troubleshooting

- Enzyme Source Selection: The choice between pooled HLMs (reflects overall human metabolism) and specific recombinant CYP enzymes (identifies the specific isoform responsible) depends on the experimental goal [4] [5].

- Inhibition Studies: To identify the specific CYP450 isoform involved, incorporate chemical inhibitors or monoclonal antibodies against specific CYPs (e.g., Ketoconazole for CYP3A4) into the incubation [4] [5].

- Atypical Kinetics: Do not force data that visually deviates from a hyperbola (e.g., sigmoidal curve, substrate inhibition) into the standard Michaelis-Menten model. Use appropriate models like the Hill equation for sigmoidal data [6].

- NO Detection: Directly confirm NO release using specialized methods such as an NO-electrode or by detecting stable degradation products like nitrite/nitrate.

Application Notes Summary

The table below summarizes the key aspects of CYP450-mediated amidoxime oxidation for easy reference.

| Aspect | Description and Application Note |

|---|---|

| Primary Products | Amides, nitriles, and Nitric Oxide (NO) [2]. |

| Key CYP450 Isoforms | Likely involve CYP3A4 and CYP2C families (based on general metabolic prominence); isoform-specific experiments are required for confirmation [4] [1]. |

| Biological Relevance | Serves as an exogenous pathway for NO donation, with potential applications in managing cardiovascular conditions like hypertension [2]. |

| Kinetic Behavior | May follow classic Michaelis-Menten kinetics or exhibit atypical patterns like substrate inhibition; proper model fitting is essential [6]. |

| Tautomerism | The (Z)-amidoxime is the most stable and prevalent tautomer; this is the likely substrate form [2]. |

Future Perspectives and Conclusion

Further research is needed to fully elucidate the kinetics of this compound oxidation and definitively identify the human CYP450 isoforms involved. Investigating the potential for drug-drug interactions is crucial, as co-administered drugs could inhibit or induce the CYP450 isoforms responsible for amidoxime metabolism.

References

- 1. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Amidoximes and Oximes: Synthesis, Structure, and Their ... [mdpi.com]

- 3. Mechanisms of Cytochrome P450-Catalyzed Oxidations [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Cytochrome P450 (CYP450) Isoforms by ... [pmc.ncbi.nlm.nih.gov]

- 5. Substrate Inhibition Kinetics for Cytochrome P450- ... [sciencedirect.com]

- 6. Atypical Michaelis-Menten kinetics in cytochrome P450 ... [sciencedirect.com]

acetamidoxime cardiovascular effects blood pressure

Introduction to Acetamidoxime